molecular formula C9H9BrClFO B1448659 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene CAS No. 943830-17-9

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene

Cat. No.: B1448659
CAS No.: 943830-17-9
M. Wt: 267.52 g/mol
InChI Key: CSUMZQJCCHOATK-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms, as well as an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene can be synthesized through several methods, including halogenation and substitution reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the controlled addition of halogens and the isopropoxy group under specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding hydrocarbons or alcohols.

  • Substitution: Introduction of various functional groups, leading to the formation of different derivatives.

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene is utilized in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis and a reagent in various chemical reactions.

  • Biology: Studying the effects of halogenated compounds on biological systems.

  • Medicine: Investigating potential pharmaceutical applications, such as antibacterial and antifungal properties.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene exerts its effects involves its interaction with molecular targets and pathways. The compound's halogenated structure allows it to participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives that can interact with biological targets.

Comparison with Similar Compounds

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene is unique due to its specific combination of halogens and the isopropoxy group. Similar compounds include:

  • 1-Bromo-4-chloro-2-fluorobenzene: Lacks the isopropoxy group.

  • 1-Bromo-4-fluoro-2-isopropoxybenzene: Lacks the chlorine atom.

  • 1-Bromo-2-fluoro-4-isopropoxybenzene: Different position of the halogens and isopropoxy group.

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUMZQJCCHOATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222968
Record name 1-Bromo-4-chloro-2-fluoro-3-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-17-9
Record name 1-Bromo-4-chloro-2-fluoro-3-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943830-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-2-fluoro-3-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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